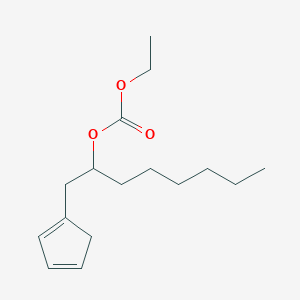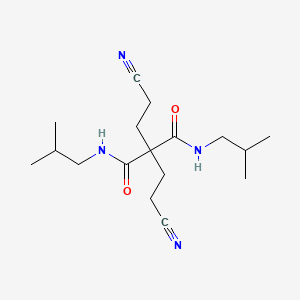
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide is a complex organic compound with a unique structure that includes cyanoethyl and methylpropyl groups attached to a propanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide typically involves the reaction of 2-cyanoethyl groups with a propanediamide core. The reaction conditions often require specific catalysts and controlled environments to ensure the correct attachment of the cyanoethyl and methylpropyl groups. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reactants and the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .
Aplicaciones Científicas De Investigación
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide involves its interaction with specific molecular targets and pathways. The cyanoethyl and methylpropyl groups may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other propanediamides with different substituents, such as:
- 2,2-Bis(2-cyanoethyl)-N,N’-dipropylpropanediamide
- Phenylboronic acid
Uniqueness
What sets 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide apart is its specific combination of cyanoethyl and methylpropyl groups, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
59709-17-0 |
|---|---|
Fórmula molecular |
C17H28N4O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2,2-bis(2-cyanoethyl)-N,N'-bis(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C17H28N4O2/c1-13(2)11-20-15(22)17(7-5-9-18,8-6-10-19)16(23)21-12-14(3)4/h13-14H,5-8,11-12H2,1-4H3,(H,20,22)(H,21,23) |
Clave InChI |
QEFCVZQMOBFWJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C(CCC#N)(CCC#N)C(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


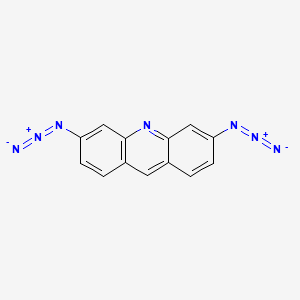
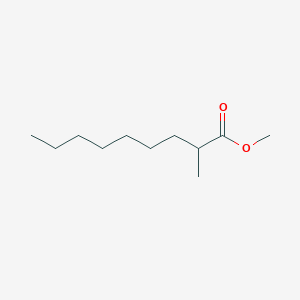
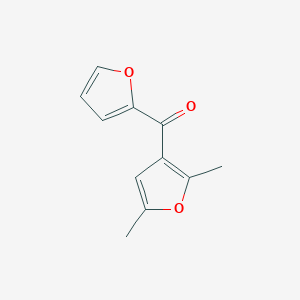
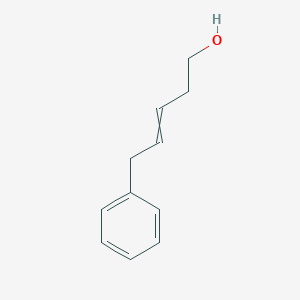
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
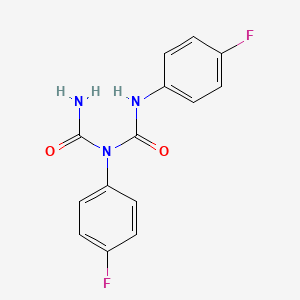

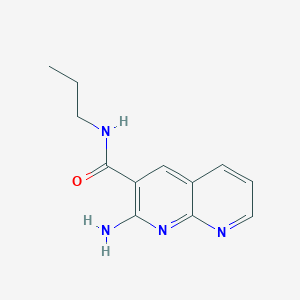
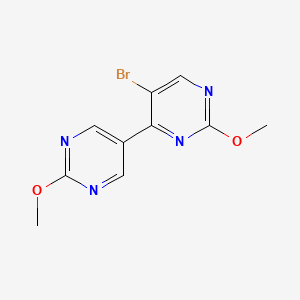
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
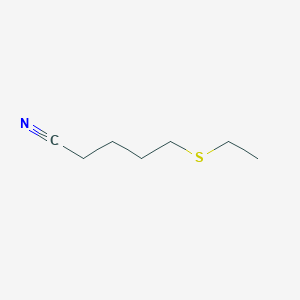
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
